(3R,5R)-5-(4-chlorophenyl)oxolane-3-carbonitrile
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Overview
Description
(3R,5R)-5-(4-chlorophenyl)oxolane-3-carbonitrile is a chemical compound characterized by its unique structure, which includes a 4-chlorophenyl group attached to an oxolane ring with a nitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-5-(4-chlorophenyl)oxolane-3-carbonitrile typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving appropriate starting materials such as diols or epoxides.
Introduction of the 4-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the oxolane ring with a 4-chlorophenyl group. This can be achieved using reagents like 4-chlorophenyl magnesium bromide in a Grignard reaction.
Addition of the Nitrile Group: The nitrile group can be introduced through a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-5-(4-chlorophenyl)oxolane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
(3R,5R)-5-(4-chlorophenyl)oxolane-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: The compound serves as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R,5R)-5-(4-chlorophenyl)oxolane-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-5-hydroxy-2(5H)-furanones: These compounds share a similar oxolane ring structure but differ in the substituents attached to the ring.
Substituted tricyclic heterocycles: These compounds have similar pharmacophoric features but differ in their overall ring structure and functional groups.
Uniqueness
(3R,5R)-5-(4-chlorophenyl)oxolane-3-carbonitrile is unique due to its specific combination of a 4-chlorophenyl group and a nitrile group on the oxolane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H10ClNO |
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Molecular Weight |
207.65 g/mol |
IUPAC Name |
(3R,5R)-5-(4-chlorophenyl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C11H10ClNO/c12-10-3-1-9(2-4-10)11-5-8(6-13)7-14-11/h1-4,8,11H,5,7H2/t8-,11-/m1/s1 |
InChI Key |
XMCNMSLIDFXOLH-LDYMZIIASA-N |
Isomeric SMILES |
C1[C@@H](CO[C@H]1C2=CC=C(C=C2)Cl)C#N |
Canonical SMILES |
C1C(COC1C2=CC=C(C=C2)Cl)C#N |
Origin of Product |
United States |
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